Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate

Übersicht

Beschreibung

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate is a chemical compound that appears to be related to a class of compounds with potential antineoplastic activity. The related compound, 2-chloroethyl (methylsulfonyl)methanesulfonate, has been shown to be highly active against P388 leukemia in vivo, suggesting that this compound may also possess similar biological activities .

Synthesis Analysis

The synthesis of related compounds involves the preparation of (methylsulfonyl)methanesulfonates via sulfene intermediates. Although the exact synthesis of this compound is not detailed in the provided data, it can be inferred that similar synthetic strategies could be employed. For instance, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate was prepared from dibenzoylmethane in two steps, indicating that the synthesis of this compound might also involve a multi-step process possibly including the use of dibenzoylmethane or related compounds .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly described in the provided papers. However, the structure of a similar compound, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, suggests that the this compound might also contain an enoate moiety, a dimethylamino group, and a methanesulfonyl group, which are characteristic of this class of compounds .

Chemical Reactions Analysis

The provided data does not include specific chemical reactions involving this compound. However, the synthesis of related compounds involves reactions such as deprotection of the (2,2-dibenzoyl)ethenyl group to produce free amino compounds, which suggests that this compound could also undergo similar reactions to yield various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the data. However, the antineoplastic activity of related compounds like 2-chloroethyl (methylsulfonyl)methanesulfonate indicates that these compounds are biologically active and may have specific solubility, stability, and reactivity characteristics that contribute to their activity against cancer cells .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate and its derivatives have been utilized in the synthesis of various heterocyclic systems. For instance, methyl and phenylmethyl derivatives of this compound were employed in the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Crystal Structure Analysis

This compound derivatives have been synthesized and characterized to understand their crystal structures. These studies provide insights into the molecular arrangement and potential interactions in solid state, aiding the development of new molecular structures (Abad et al., 2020).

Antimicrobial Activity

Compounds derived from this compound have been studied for their antimicrobial properties. For example, novel pyrazole derivatives were synthesized and shown to exhibit significant antibacterial activity against various bacterial strains (Chandrakantha et al., 2011).

Photochemical Synthesis

This compound has been involved in photochemical synthesis processes. For instance, its oxime acetates have been used in photochemical reactions to synthesize potential pyrethroid components (Armesto, Gallego, & Horspool, 1990).

Bioconjugation Studies

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide, a related compound, has been extensively used in bioconjugation studies for medical research applications. These studies are crucial in understanding the reactions and potential side products that can affect the efficacy of bioconjugates (Totaro et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-(dimethylamino)ethyl methacrylate (dmaema), have been used in the synthesis of polymers for efficient adsorption of heavy metals . Another compound, 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103), has been found to target the signal recognition particle (SRP), which mediates the proper delivery of secretory proteins in cells .

Mode of Action

A compound with a similar structure, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), is known to couple primary amines to carboxylic acids by creating an activated ester leaving group . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

The related compound edc is used in peptide synthesis and protein crosslinking to nucleic acids , suggesting that Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate may also influence protein-related pathways.

Pharmacokinetics

A compound with a similar structure, ethyl 3-(dimethylamino)acrylate, is reported to have high gastrointestinal absorption and is blood-brain barrier permeant .

Result of Action

The related compound edc is known to yield amide bonds as a result of its action .

Action Environment

Edc, a related compound, is typically employed in the 40-60 pH range , suggesting that the pH of the environment may influence the action of this compound.

Eigenschaften

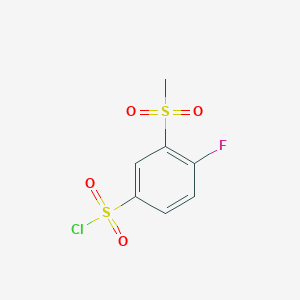

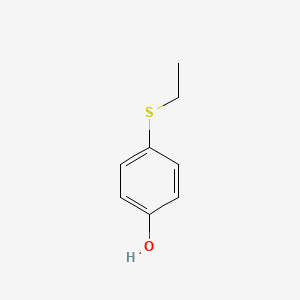

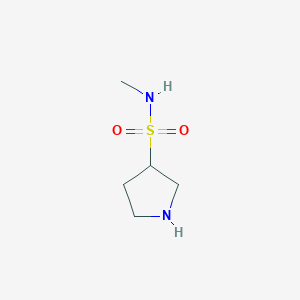

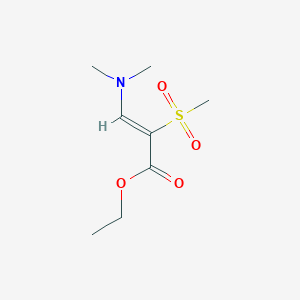

IUPAC Name |

ethyl (Z)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-5-13-8(10)7(6-9(2)3)14(4,11)12/h6H,5H2,1-4H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVQCCZJZHIKOI-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.